BenchChemオンラインストアへようこそ!

8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride

Dopamine D1 receptor Enantiomer selectivity Cyclic AMP assay

The compound 8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol hydrochloride (CAS 182486-38-0; also cited as HCl salt CAS 125941-87-9) is the (R)-(+)-enantiomer of the halobenzazepine SCH 23390, the prototypical and most widely cited selective antagonist of dopamine D1-like receptors (D1 and D5 subtypes). It belongs to the 1-phenyl-1H-3-benzazepine class and is distinguished from all other D1 antagonists by the combination of sub-nanomolar D1/D5 affinity (Ki = 0.2–0.35 nM at D1, 0.3 nM at D5) alongside a uniquely well-characterized, multi-receptor off-target profile — including potent 5-HT2C agonism (Ki = 9.3 nM) and direct GIRK channel blockade (IC50 = 268 nM) — that must be accounted for in experimental design and data interpretation.

Molecular Formula C17H19Cl2NO
Molecular Weight 324.2 g/mol
CAS No. 182486-38-0
Cat. No. B8081914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride
CAS182486-38-0
Molecular FormulaC17H19Cl2NO
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl
InChIInChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H
InChIKeyOYCAEWMSOPMASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol Hydrochloride (SCH 23390 HCl): Core Identity for D1 Receptor Procurement


The compound 8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol hydrochloride (CAS 182486-38-0; also cited as HCl salt CAS 125941-87-9) is the (R)-(+)-enantiomer of the halobenzazepine SCH 23390, the prototypical and most widely cited selective antagonist of dopamine D1-like receptors (D1 and D5 subtypes) [1]. It belongs to the 1-phenyl-1H-3-benzazepine class and is distinguished from all other D1 antagonists by the combination of sub-nanomolar D1/D5 affinity (Ki = 0.2–0.35 nM at D1, 0.3 nM at D5) alongside a uniquely well-characterized, multi-receptor off-target profile — including potent 5-HT2C agonism (Ki = 9.3 nM) and direct GIRK channel blockade (IC50 = 268 nM) — that must be accounted for in experimental design and data interpretation [2].

Why Not Any D1 Antagonist? Critical Differentiation Factors for 8-Chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol Hydrochloride


D1-like receptor antagonists within the benzazepine class are not interchangeable reagents. SCH 23390 (the R-enantiomer) exhibits a 400-fold potency advantage over its S-enantiomer SCH 23388 at the D1 receptor [1]; racemic or enantiomerically undefined material will introduce uncontrolled pharmacological noise. Moreover, even among potent D1/D5 antagonists, critical differences in 5-HT receptor cross-reactivity — spanning two orders of magnitude between SCH 23390 (5-HT1C Ki = 30 nM) and SCH 39166/Ecopipam (5-HT1C Ki = 1,327 nM) — and in metabolic clearance rates (SCH 23390 glucuronidation Vmax/KM is ~7-fold higher than SCH 39166 in human liver microsomes) dictate which compound is fit for a given experimental or screening context [2][3]. Substituting a 'similar' D1 antagonist without accounting for these quantitative performance gaps can produce confounded binding data, misinterpreted in vivo results, and irreproducible findings.

Quantitative Differentiation Evidence: 8-Chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol Hydrochloride vs. Closest Comparators


Enantiomeric Potency Differential: R-(+)-SCH 23390 vs. S-(-)-SCH 23388 at Native D1 Receptors

The (R)-(+)-enantiomer (SCH 23390) exhibits an approximately 400-fold greater potency than the (S)-(-)-enantiomer (SCH 23388) in inhibiting dopamine-stimulated cyclic AMP accumulation in human astrocytoma D384 cells expressing native D1 receptors. SCH 23390 inhibited with Ki = 1.2 nM, whereas SCH 23388 required Ki = 560 nM [1]. This stereospecificity confirms that only the R-enantiomer engages the D1 receptor orthosteric site with high affinity; procurement of racemic, enantiomerically undefined, or S-enriched material will dramatically underestimate D1 blockade potency in any experimental system.

Dopamine D1 receptor Enantiomer selectivity Cyclic AMP assay Stereospecificity

D1 Receptor Binding Affinity: SCH 23390 vs. LE 300 and Ecopipam at Cloned Human D1 Receptors

At the cloned human D1 receptor, SCH 23390 inhibits [3H]SCH 23390 binding with Ki = 0.2–0.35 nM, making it approximately 6–10-fold more potent than LE 300 (Ki = 1.9 nM in CHO membranes expressing human D1) and 6-fold more potent than Ecopipam/SCH 39166 (Ki = 1.2 nM) [1]. At the D5 subtype, SCH 23390 (Ki = 0.3 nM) is 25-fold more potent than LE 300 (Ki = 7.5 nM) and ~7-fold more potent than Ecopipam (Ki = 2.0 nM). This higher affinity translates to a lower concentration requirement in binding and occupancy studies, reducing nonspecific binding at higher probe concentrations.

Dopamine D1 receptor Radioligand binding Selectivity Cloned human receptors

5-HT2C / 5-HT1C Receptor Cross-Reactivity: SCH 23390 vs. SCH 39166 (Ecopipam) Determines Experimental Interpretability

SCH 23390 binds with high affinity to the 5-HT1C receptor (Ki = 30 nM in porcine choroid plexus) and acts as a potent, high-efficacy agonist at the cloned human 5-HT2C receptor (Ki = 9.3 nM; EC50 for functional activation in the low nanomolar range) [1][2]. In contrast, the later-generation D1 antagonist SCH 39166 (Ecopipam) exhibits poor affinity for 5-HT1C (Ki = 1,327 nM) — a 44-fold reduction in 5-HT1C binding — and substantially reduced 5-HT2 receptor engagement [1]. This means that at concentrations typically used to achieve D1 receptor occupancy in vivo, SCH 23390 concurrently activates 5-HT2C receptors, a confound that does not occur with SCH 39166.

Serotonin 5-HT2C receptor 5-HT1C Off-target activity Selectivity

Metabolic Clearance and Duration of Action: SCH 23390 vs. SCH 39166 Glucuronidation Efficiency in Human Liver Microsomes

In human liver microsomes, the glucuronidation efficiency (Vmax/KM) of SCH 39166 is only 14% that of SCH 23390, meaning SCH 23390 is cleared via glucuronidation approximately 7-fold faster than SCH 39166 [1]. This translates directly to a much shorter elimination half-life for SCH 23390 (~25 min following 0.3 mg/kg i.p. in rat) versus the prolonged duration of action reported for SCH 39166 in primate behavioral paradigms . The rapid clearance makes SCH 23390 the preferred tool for experiments requiring acute, temporally precise D1 receptor blockade with rapid washout, such as within-session behavioral pharmacology or time-resolved signaling studies.

Glucuronidation Metabolic stability Human liver microsomes Duration of action

Receptor-Independent GIRK Channel Blockade: A Unique Off-Target Liability of SCH 23390 Not Shared by Most D1 Antagonists

SCH 23390 directly inhibits G protein-coupled inwardly rectifying potassium (GIRK/Kir3) channels with IC50 = 268 nM, an effect that is receptor-independent — it occurs in CHO cells expressing only GIRK channels without dopamine receptors [1]. This blockade is somewhat selective for GIRK channels over Kir2.0 family members and is dependent on the halogen atom at the 7-position; the brominated analog (SKF-83566) and the iodinated analog also exhibit GIRK blockade, whereas the non-halogenated parent scaffold does not [1]. At concentrations routinely used for D1 receptor blockade in vitro (10–100 nM), GIRK inhibition is modest, but at concentrations exceeding ~200 nM — commonly employed in ex vivo slice electrophysiology and microdialysis studies — significant GIRK channel block is expected and can depolarize neurons, inducing action potential firing independent of D1 receptor antagonism.

GIRK channel Kir3 Off-target pharmacology Electrophysiology

Dopamine Receptor Subtype Selectivity: SCH 23390 D1/D5 vs. D2/D3/D4 Discrimination Ratio

SCH 23390 achieves exceptionally high selectivity for D1-like over D2-like dopamine receptors. At cloned human receptors, SCH 23390 binds D2 with Ki = 520–1,100 nM, D3 with Ki = 480–800 nM, and D4 with Ki = ~3,000 nM, yielding a D1:D2 selectivity ratio of approximately 2,600–5,500-fold and a D1:D4 ratio exceeding 10,000-fold [1]. This contrasts with SKF-83566, which, while similarly potent at D1/D5 (Ki = 0.3–0.4 nM), also inhibits the dopamine transporter (DAT) with IC50 = 5.7 μM and selectively inhibits adenylyl cyclase 2 (AC2) over AC1 and AC5 — additional off-target activities not present for SCH 23390 [2]. For experiments where exclusive D1-like receptor pharmacology must be isolated without DAT or AC2 confounds, SCH 23390 provides a cleaner pharmacological tool than SKF-83566.

Dopamine receptor selectivity D2 receptor D3 receptor D4 receptor Binding selectivity

Fit-for-Purpose Application Scenarios for 8-Chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol Hydrochloride Based on Differentiation Evidence


Acute, Time-Resolved D1 Receptor Blockade in Behavioral Pharmacology Requiring Rapid On/Off Kinetics

Investigators conducting within-session behavioral pharmacology experiments — such as operant responding, conditioned place preference, or seizure induction paradigms — that require acute D1 receptor antagonism with rapid onset and short duration should select SCH 23390. Its elimination half-life of ~25 min in rats (0.3 mg/kg i.p.) provides experimentally convenient temporal control unattainable with the longer-acting SCH 39166, whose glucuronidation clearance efficiency is only 14% that of SCH 23390 in human liver microsomes [1]. The short half-life also minimizes carryover effects in crossover designs and reduces the risk of compensatory D1 receptor upregulation observed with chronic dosing regimens [2].

Ex Vivo D1 Receptor Autoradiography and Radioligand Binding Using [3H]SCH 23390 as the Gold-Standard Probe

For quantitative autoradiographic mapping of D1 receptor distribution in brain tissue sections, [3H]SCH 23390 remains the most extensively validated radioligand with the highest affinity (Ki = 0.2–0.35 nM at D1) among commercially available D1 probes [1]. Procurement of the unlabeled (R)-(+)-SCH 23390 hydrochloride is essential for defining nonspecific binding in these experiments. The 400-fold enantiomeric potency differential versus SCH 23388 (Ki = 560 nM) [2] mandates that only the R-enantiomer with verified enantiomeric purity (≥98% by HPLC, specific optical rotation [α]D = +30.8) be used for displacement controls; racemic or S-enriched material will produce erroneous nonspecific binding estimates.

Functional Selectivity Studies Exploiting the Dual D1 Antagonism / 5-HT2C Agonism Profile of SCH 23390

Unlike SCH 39166 (Ecopipam), which has negligible 5-HT2C affinity (Ki = 1,327 nM at 5-HT1C), SCH 23390 is both a high-affinity D1 antagonist and a potent 5-HT2C agonist (Ki = 9.3 nM at human 5-HT2C; functional EC50 in the low nanomolar range) [1][2]. This dual pharmacology makes SCH 23390 a uniquely valuable tool for investigating D1 receptor–5-HT2C receptor crosstalk in circuits where both receptors are co-expressed, such as cortico-striatal and hippocampal pathways. Researchers studying synergistic or opposing effects of concurrent D1 blockade and 5-HT2C activation should specifically procure SCH 23390 rather than 'cleaner' D1 antagonists, as the 5-HT2C activity is an integral part of the compound's in vivo pharmacological signature.

Electrophysiological Studies of Dopamine-Modulated Neuronal Excitability Requiring GIRK Channel Awareness

When SCH 23390 is used in whole-cell patch-clamp or extracellular recording experiments to isolate D1 receptor contributions to neuronal firing, investigators must operate below the GIRK channel blockade threshold (IC50 = 268 nM) to avoid receptor-independent depolarization artifacts [1]. At concentrations ≤100 nM, SCH 23390 achieves near-complete D1 receptor occupancy with minimal GIRK channel inhibition, making it suitable for studies where D1-specific effects on intrinsic excitability must be distinguished from direct potassium channel modulation. For experiments unavoidably requiring higher concentrations, parallel controls with non-halogenated benzazepines or GIRK-selective blockers should be included. This concentration constraint does not apply when using SCH 39166, which lacks the halogen atom critical for GIRK channel block [1].

Quote Request

Request a Quote for 8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.